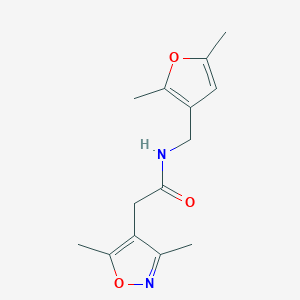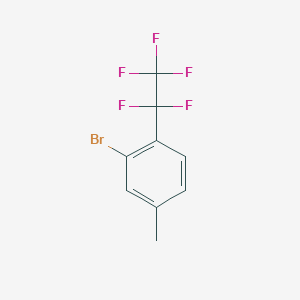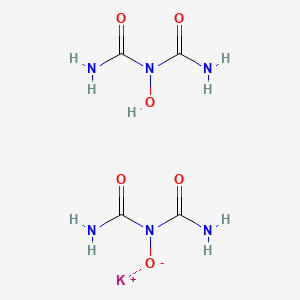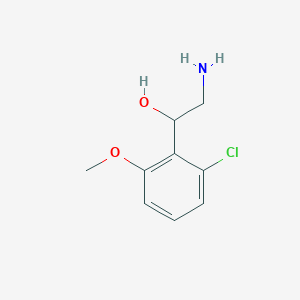![molecular formula C25H20N2OS B2407504 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-95-2](/img/structure/B2407504.png)
4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of chromeno[2,3-d]pyrimidine derivatives, which have been studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Catalyst-Free Synthesis Approaches
A study by Brahmachari and Nayek (2017) introduces a simple, catalyst-free, and eco-friendly method for synthesizing diverse, functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This approach highlights the mild reaction conditions, excellent yields, and high atom economy, demonstrating an eco-friendly pathway for producing these compounds without the need for column chromatographic purification (Brahmachari & Nayek, 2017).
Antimicrobial and Antitubercular Activities
Kamdar et al. (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and antimicrobial activities against various bacterial and fungal strains. Some derivatives showed pronounced antimicrobial activities, indicating their potential as pharmaceutical agents (Kamdar et al., 2011).
Antitumor Activities and SAR
Okasha et al. (2017) prepared novel benzo[h]chromene derivatives, including 7H-benzo[h]chromeno[2,3-d]pyrimidines, and tested their antiproliferative activity against several cancer cell lines. The study provided insights into structure-activity relationships, suggesting that these compounds could be promising candidates for cancer therapy (Okasha et al., 2017).
Novel Heteroannulated Compounds
Allehyani (2022) reported the synthesis of novel heteroannulated compounds containing chromenopyridopyrimidines, demonstrating their antimicrobial effectiveness. This research expands the chemical diversity of chromeno[2,3-d]pyrimidine derivatives and their potential applications in developing new antimicrobial agents (Allehyani, 2022).
Microwave-Assisted Synthesis
A study by Pierre et al. (2017) explores the microwave-assisted synthesis of chromeno[2,3-d]pyrimidine derivatives, emphasizing the method's efficiency in creating potential bioactive compounds for medicinal applications. This technique offers a rapid and efficient approach to synthesizing these compounds, highlighting their potential in drug discovery (Pierre et al., 2017).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine may interact with its targets to modulate their activities, leading to changes in cellular functions.
Biochemical Pathways
They can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that this compound may affect similar pathways, leading to downstream effects such as the modulation of inflammatory responses.
Result of Action
Given the known anti-inflammatory activities of pyrimidine derivatives , it can be inferred that this compound may exert similar effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-benzylsulfanyl-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS/c1-17-9-8-14-20-15-21-24(28-22(17)20)26-23(19-12-6-3-7-13-19)27-25(21)29-16-18-10-4-2-5-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRAHQZLTUKVOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)




![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)
![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)


![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)
![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)

